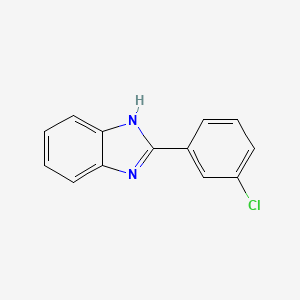

2-(3-chlorophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYHTIIVIGGCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-35-5 | |

| Record name | G-573 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G-573 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4GH7JC4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(3-chlorophenyl)-1H-benzimidazole

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals approved by the U.S. Food and Drug Administration.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anthelmintic, anticancer, antiviral, and antihistaminic properties.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 2-(3-chlorophenyl)-1H-benzimidazole. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and outline a complete workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically robust approach to this important heterocyclic compound.

Synthesis Methodology: The Phillips-Ladenburg Condensation

The most direct and widely adopted method for synthesizing 2-arylbenzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde. This approach, a variant of the classic Phillips-Ladenburg and Weidenhagen reactions, involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the stable aromatic benzimidazole ring system.[3][4]

The choice of catalyst and solvent is critical for optimizing reaction efficiency, yield, and environmental impact. While traditional methods often required high temperatures and harsh acidic conditions, modern protocols employ milder catalysts such as ferric chloride (FeCl₃), lanthanum chloride (LaCl₃), or even catalyst-free systems in green solvents like water.[5][6][7]

Reaction Mechanism

The synthesis proceeds through a well-established two-step mechanism:

-

Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of 3-chlorobenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

-

Cyclization and Aromatization: The second, unreacted amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered dihydro-benzimidazole ring. This intermediate is typically unstable and readily undergoes oxidation (often by air or a mild oxidant) to lose two hydrogen atoms, resulting in the formation of the thermodynamically stable, aromatic benzimidazole product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Ferric Chloride Catalyzed Synthesis

This protocol is adapted from established literature methods that utilize a mild and efficient catalytic system.[7] The use of a supported FeCl₃ catalyst in a polar aprotic solvent like DMF allows the reaction to proceed smoothly at ambient temperature, offering high selectivity and good yields.

Materials and Equipment:

-

o-Phenylenediamine (1.0 mmol)

-

3-Chlorobenzaldehyde (1.0 mmol)

-

FeCl₃/Al₂O₃ catalyst (0.1 mmol FeCl₃)[7]

-

Dimethylformamide (DMF, 3-5 mL)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and 3-chlorobenzaldehyde (1.0 mmol) in DMF (3 mL).

-

Catalyst Addition: Add the FeCl₃/Al₂O₃ catalyst (approx. 160 mg, corresponding to 0.1 mmol of FeCl₃) to the flask.[7]

-

Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water or ethyl acetate-petroleum ether mixture, to obtain the final product as pale yellow crystals.[8][9]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Experimental & Spectroscopic Workflow

The logical flow from a purified product to a fully characterized compound involves a series of analytical tests, each providing a unique piece of structural information.

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

Physicochemical Properties

-

Appearance: Pale yellow crystals.[8]

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting range consistent with literature values suggests a pure compound. The expected melting point is approximately 231-235 °C .[10]

Spectroscopic Data Analysis

The following data, derived from authoritative sources, serves as a benchmark for successful synthesis.[8]

2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR analysis is used to identify key functional groups in the molecule. The spectrum is recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3439 | N-H Stretch | Imidazole N-H |

| ~3060 | C-H Stretch | Aromatic C-H |

| ~1623 | C=N Stretch | Imidazole C=N |

| ~1450-1580 | C=C Stretch | Aromatic Ring |

| ~700-850 | C-Cl Stretch | Aryl Halide |

| Table 1: Key FT-IR absorption bands for this compound.[8] |

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in DMSO-d₆.

-

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.05 | Singlet (broad) | 1H | Imidazole N-H |

| ~8.24 | Singlet | 1H | H-2' of chlorophenyl ring |

| ~8.16 | Doublet of triplets | 1H | H-6' of chlorophenyl ring |

| ~7.56-7.61 | Multiplet | 4H | H-4, H-7 of benzimidazole & H-4', H-5' of chlorophenyl ring |

| ~7.24 | Multiplet | 2H | H-5, H-6 of benzimidazole ring |

| Table 2: ¹H NMR spectral data for this compound (600 MHz, DMSO-d₆).[8] |

-

¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| 150.20 | C-2 (Imidazole C=N) |

| 143.5 (avg), 135.0 (avg) | Quaternary C-3a, C-7a (benzimidazole) |

| 134.24 | C-3' (C-Cl) |

| 132.68 | Quaternary C-1' |

| 131.41 | C-5' |

| 130.01 | C-6' |

| 126.49 | C-4' |

| 125.48 | C-2' |

| 122.5 (avg) | C-5, C-6 (benzimidazole) |

| 115.0 (avg) | C-4, C-7 (benzimidazole) |

| Table 3: ¹³C NMR spectral data for this compound (150 MHz, DMSO-d₆).[8] (Note: Assignments for benzimidazole C-3a, 7a, 4, 7, 5, and 6 are averaged/approximated due to tautomerism and potential complex splitting). |

2.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI)

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 229.0527 for C₁₃H₁₀ClN₂

-

Found m/z: 229.0523[8]

The observed isotopic pattern for the molecular ion peak, showing a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, is definitive proof of the presence of a single chlorine atom.

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound via a catalyzed condensation reaction. The causality behind the choice of methodology, which favors mild conditions and high yields, has been explained. Furthermore, a comprehensive characterization workflow has been presented, establishing a self-validating system for structural confirmation and purity assessment through melting point analysis, FT-IR, multinuclear NMR, and high-resolution mass spectrometry. The provided protocols and benchmark data serve as an authoritative resource for researchers engaged in the synthesis of novel benzimidazole derivatives for pharmaceutical and materials science applications.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(3-chlorophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-(3-chlorophenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific isomer is not publicly available at the time of this writing, this guide leverages extensive crystallographic data from its closely related isomers and advanced computational modeling to present a robust predictive analysis. We will delve into the synthesis, spectroscopic characterization, and a detailed exploration of the anticipated crystal packing, intermolecular interactions, and potential for polymorphism. This document serves as a vital resource for researchers engaged in the development of benzimidazole-based compounds, offering insights into the structure-property relationships that govern their solid-state behavior and, consequently, their therapeutic efficacy and material applications.

Introduction: The Significance of Benzimidazoles in Modern Research

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of a wide array of biologically active compounds.[1] Its structural resemblance to naturally occurring purines allows for facile interaction with various biomolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The therapeutic potential of a benzimidazole derivative is not solely dictated by its molecular structure but is also profoundly influenced by its solid-state properties. Crystal packing, intermolecular interactions, and the presence of polymorphs can significantly impact a drug's solubility, dissolution rate, bioavailability, and stability.

The subject of this guide, this compound, is a member of this vital class of compounds. The introduction of a chlorine atom on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and influencing its crystal packing. A thorough understanding of its crystal structure is therefore paramount for rational drug design and the development of stable, efficacious formulations.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically follows a well-established and efficient one-pot condensation reaction. This method offers high yields and a straightforward purification process, making it a preferred route for obtaining the target molecule.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a substituted aldehyde.

Materials:

-

o-phenylenediamine

-

3-chlorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of ammonium chloride to the solution.

-

Reflux the reaction mixture at 80-90°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1, v/v) eluent.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound as pale yellow crystals.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Observed Peaks/Shifts | Interpretation | Reference |

| FT-IR (KBr, cm⁻¹) | 3439, 1623 | N-H stretching, C=N stretching | [3] |

| ¹H NMR (600 MHz, DMSO-d₆, δ ppm) | 13.05 (s, 1H), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) | Imidazole N-H, Phenyl and Benzimidazole protons | [3] |

| ¹³C NMR (150 MHz, DMSO-d₆, δ ppm) | 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48 | Aromatic and Imidazole carbons | [3] |

| HRMS (ESI) | [M+H]⁺: 229.0523 (found), 229.0527 (calc.) | Confirms the molecular formula C₁₃H₁₀ClN₂ | [3] |

Predictive Crystal Structure Analysis

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD). However, a detailed analysis of its closely related isomers, 2-(2-chlorophenyl)-1H-benzimidazole and 2-(4-chlorophenyl)-1H-benzimidazole, provides a strong foundation for predicting its crystallographic properties.

Anticipated Crystallographic Parameters

Based on the crystallographic data of its isomers, it is highly probable that this compound will crystallize in a monoclinic or orthorhombic space group. The unit cell dimensions are expected to be in a similar range to those of the 2-chloro and 4-chloro isomers.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | CCDC No. |

| 2-(2-chlorophenyl)-1H-benzimidazole | Monoclinic | P2₁/n | 7.0556(13) | - | 2279.4(7) | - | - | 4 | 2390665[1] |

| 2-(4-chlorophenyl)-1H-benzimidazole | Monoclinic | P2₁/c | - | - | - | - | - | 4 | 615787[4] |

| 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole | Orthorhombic | Pbca | 9.2302(4) | 9.8500(4) | 23.1347(9) | - | 2103.35(15) | 8 | -[3] |

Note: Complete unit cell parameters for the 2-chloro and 4-chloro isomers were not fully available in the searched literature.

Key Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily N-H···N hydrogen bonds and π-π stacking interactions.

3.2.1. N-H···N Hydrogen Bonding:

The most significant intermolecular interaction anticipated is the hydrogen bond between the N-H group of the imidazole ring of one molecule and the nitrogen atom of the imidazole ring of an adjacent molecule. This interaction is a common feature in the crystal structures of benzimidazole derivatives and is a primary driver of their supramolecular assembly.[3] This strong interaction typically leads to the formation of infinite one-dimensional chains or discrete dimeric motifs.

Diagram of N-H···N Hydrogen Bonding:

Caption: Schematic of N-H···N hydrogen bonding between benzimidazole molecules.

3.2.2. π-π Stacking Interactions:

The planar aromatic rings of the benzimidazole and chlorophenyl moieties are expected to participate in π-π stacking interactions.[3] These interactions, although weaker than hydrogen bonds, play a crucial role in the overall stability of the crystal lattice, influencing the packing efficiency and density. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the subtle interplay of electrostatic and van der Waals forces.

Diagram of π-π Stacking:

Caption: Representation of π-π stacking between aromatic rings.

3.2.3. Other Potential Interactions:

Weaker interactions, such as C-H···π and C-H···Cl hydrogen bonds, may also contribute to the stability of the crystal structure. The presence and geometry of these interactions will be influenced by the specific packing arrangement of the molecules.

Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical solids and can have profound implications for drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Melting Point and Stability: Influencing formulation and storage.

-

Mechanical Properties: Impacting tablet manufacturing.

Given that polymorphism has been observed in other benzimidazole derivatives, it is plausible that this compound may also exist in multiple crystalline forms. A thorough polymorph screen is therefore a critical step in the solid-state characterization of this compound.

Experimental Protocol: Polymorph Screening

A comprehensive polymorph screen typically involves recrystallization of the compound from a variety of solvents with different polarities and under various conditions.

Procedure:

-

Prepare saturated solutions of this compound in a diverse range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Induce crystallization through various methods:

-

Slow evaporation at different temperatures (e.g., room temperature, 4°C).

-

Fast evaporation (e.g., under a stream of nitrogen).

-

Cooling crystallization from a hot, saturated solution.

-

Antisolvent addition.

-

-

Isolate the resulting solid forms and analyze them using techniques such as:

-

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To detect thermal events like melting and phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation.

-

Hot-Stage Microscopy: To visually observe phase transformations.

-

Computational Modeling: A Predictive Tool

In the absence of experimental single-crystal data, computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the molecular geometry and electronic properties of this compound. DFT calculations can be used to:

-

Optimize the molecular geometry in the gas phase.

-

Predict vibrational frequencies for comparison with experimental IR and Raman spectra.

-

Calculate electronic properties such as the HOMO-LUMO energy gap, which can be correlated with reactivity and potential applications in materials science.

-

Simulate crystal packing to predict plausible polymorphic forms and their relative stabilities.

Applications in Drug Development and Materials Science

The structural insights gained from the analysis of this compound and its analogs are instrumental in several fields:

-

Drug Development: A detailed understanding of the solid-state properties is crucial for selecting the optimal crystalline form for development, ensuring consistent quality, and designing stable and bioavailable drug products. The nature of intermolecular interactions can also inform the design of co-crystals and salts to improve physicochemical properties.

-

Materials Science: Benzimidazole derivatives are being explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. The crystal packing and intermolecular interactions significantly influence the photophysical and electronic properties of these materials.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and a predictive analysis of the crystal structure of this compound. While the absence of a definitive single-crystal structure necessitates a predictive approach, the analysis of closely related compounds offers a robust framework for understanding its solid-state behavior.

The key takeaways are:

-

The synthesis of this compound is readily achievable through a one-pot condensation reaction.

-

The crystal packing is expected to be dominated by N-H···N hydrogen bonds and π-π stacking interactions.

-

The potential for polymorphism should be thoroughly investigated to ensure the selection of a stable and reproducible solid form for any application.

Future research should prioritize the growth of single crystals of this compound to obtain a definitive crystal structure. This experimental data will be invaluable for validating the predictive models presented in this guide and for providing a more complete understanding of the structure-property relationships of this important class of molecules. Such knowledge will undoubtedly accelerate the development of new and improved benzimidazole-based therapeutics and functional materials.

References

A Technical Guide to the Spectroscopic Characterization of 2-(3-chlorophenyl)-1H-benzimidazole

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-chlorophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal structural confirmation and quality assessment of this molecule. Each section combines high-fidelity reference data with expert interpretation and provides standardized, field-proven protocols for data acquisition.

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The compound this compound belongs to this important class of 2-aryl benzimidoles. Its precise synthesis and characterization are paramount for any downstream application, from fundamental biological screening to advanced drug development.

Spectroscopic techniques are the gold standard for the structural elucidation of organic molecules. A multi-technique approach using NMR, IR, and MS provides a comprehensive and self-validating system for confirming molecular identity and purity. This guide serves as a definitive reference for the spectroscopic signature of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the electronic environment, connectivity, and spatial arrangement of atoms.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 1: ¹H NMR Data for this compound (600 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 13.05 | Singlet (broad) | 1H | N1-H |

| 8.24 | Singlet | 1H | C2'-H |

| 8.16 - 8.15 | Multiplet | 1H | C6'-H |

| 7.61 - 7.56 | Multiplet | 4H | C4-H , C7-H , C4'-H , C5'-H |

| 7.24 | Singlet (appears as overlapping multiplet) | 2H | C5-H , C6-H |

Data sourced from Bai et al., 2014.[6]

Interpretation:

-

N-H Proton (13.05 ppm): The highly deshielded singlet at 13.05 ppm is characteristic of the benzimidazole N-H proton. Its broadness is typical due to quadrupole broadening and potential hydrogen exchange.

-

Chlorophenyl Protons (8.24 - 7.56 ppm): The protons on the 3-chlorophenyl ring exhibit distinct signals. The proton at the C2' position (H-2') is a singlet at 8.24 ppm due to minimal coupling with adjacent protons. The multiplet at 8.15-8.16 ppm corresponds to the H-6' proton. The complex multiplet between 7.56 and 7.61 ppm includes the remaining two protons of this ring (H-4' and H-5').

-

Benzimidazole Protons (7.61 - 7.24 ppm): The protons of the benzimidazole ring system are also accounted for. The multiplet at 7.56-7.61 ppm contains signals from the H-4 and H-7 protons, which are typically found further downfield. The signal at 7.24 ppm represents the H-5 and H-6 protons, which are in a more shielded environment.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, aromatic, carbonyl).

Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150.20 | C2 |

| 134.24 | C3a/C7a (unresolved) |

| 132.68 | C1' |

| 131.41 | C3' |

| 130.01 | C5' |

| 126.49 | C4'/C6' (unresolved) |

| 125.48 | C2' |

| Note: Signals for C4, C5, C6, and C7 were not explicitly resolved or reported in the primary source but are expected in the 110-140 ppm range. |

Data sourced from Bai et al., 2014.[6]

Interpretation:

-

C2 Carbon (150.20 ppm): The signal at 150.20 ppm is assigned to the C2 carbon of the imidazole ring, which is significantly deshielded due to its attachment to two electronegative nitrogen atoms.

-

Aromatic Carbons (125-135 ppm): The remaining signals correspond to the aromatic carbons of the benzimidazole and 3-chlorophenyl rings. The signal at 131.41 ppm is assigned to C3', the carbon directly bonded to the chlorine atom. The other signals are assigned based on predictive models and comparison with similar structures. The lack of complete assignment in the source data highlights the need for 2D NMR experiments like HSQC and HMBC for unambiguous assignment in complex aromatic systems.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule.

-

Sample Preparation: a. Weigh 5-10 mg of the purified, dry compound (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial.[7] b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7] Ensure the compound is fully dissolved. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

-

b. Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

-

Data Acquisition: a. Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity. b. ¹H NMR Acquisition: i. Load a standard 1D proton experiment. ii. Set key parameters: pulse angle (30°), spectral width (~16 ppm), acquisition time (~3 s), and relaxation delay (1-2 s).[8] iii. Acquire the spectrum using an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio. c. ¹³C NMR Acquisition: i. Load a standard 1D carbon experiment with proton decoupling. ii. Set key parameters: spectral width (~240 ppm), acquisition time (~1 s), and relaxation delay (2-5 s). iii. Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum and perform baseline correction. c. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H) or an internal standard like TMS. d. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Vibrational Mode Analysis

The FT-IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific bonds.

Table 3: FT-IR Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3439 | Strong, Broad | N-H stretching vibration |

| 1623 | Medium | C=N stretching vibration (imidazole) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~1600-1450 | Strong-Medium | Aromatic C=C ring stretching |

| ~700-800 | Strong | C-Cl stretching and C-H out-of-plane bending |

Data sourced from Bai et al., 2014.[6]

Interpretation:

-

N-H Stretch (3439 cm⁻¹): The strong, broad absorption band at 3439 cm⁻¹ is a definitive indicator of the N-H stretching mode of the imidazole ring. The broadening is due to intermolecular hydrogen bonding in the solid state.

-

C=N Stretch (1623 cm⁻¹): The band at 1623 cm⁻¹ is characteristic of the C=N imine stretch within the benzimidazole ring system.

-

Aromatic C-H and C=C Stretches: The absorptions between 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ are typical for C-H and C=C stretching vibrations within the aromatic rings, respectively.

-

C-Cl Stretch: A strong band is expected in the 800-700 cm⁻¹ region corresponding to the C-Cl stretching vibration. This region also contains strong signals from aromatic C-H out-of-plane bending, which can make definitive assignment difficult without computational analysis.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[6][9]

-

Preparation: a. Gently grind ~1-2 mg of the dry sample in a clean agate mortar and pestle. b. Add ~100-200 mg of dry, spectroscopic-grade KBr powder.[9][10] c. Mix the sample and KBr thoroughly by gentle grinding until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption.[6]

-

Pellet Formation: a. Transfer a small amount of the mixture into the collar of a pellet die. b. Distribute the powder evenly and assemble the die. c. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.[10][11]

-

Data Acquisition: a. Carefully remove the die from the press and eject the pellet, which should be thin and transparent. b. Place the pellet in the spectrometer's sample holder. c. Acquire a background spectrum (usually of the empty sample chamber or a blank KBr pellet). d. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula.

High-Resolution Mass Spectrometry (HRMS) Analysis

The HRMS data provides powerful confirmation of the molecular formula.

Table 4: ESI-HRMS Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Observed | [M+H]⁺ |

| Calculated m/z for C₁₃H₁₀ClN₂⁺ | 229.0527 |

| Found m/z | 229.0523 |

Data sourced from Bai et al., 2014.[6]

Interpretation: The observed mass of the protonated molecule ([M+H]⁺) is 229.0523. This value is in excellent agreement with the theoretical mass calculated for the formula C₁₃H₁₀ClN₂⁺ (229.0527), with a mass error of less than 5 ppm. This result provides extremely strong evidence for the assigned elemental composition, confirming the presence of one chlorine atom and two nitrogen atoms. The characteristic isotopic pattern for one chlorine atom ([M+2] peak at ~33% the intensity of the M peak) would also be observable.

Proposed Fragmentation Pathway

While the provided data is from a soft ionization technique (ESI), understanding the fragmentation patterns under a hard ionization technique like Electron Impact (EI) is crucial for structural analysis. The fragmentation of benzimidazoles is well-documented.[12]

Caption: A simplified, proposed fragmentation pathway for this compound under EI-MS.

Interpretation:

-

Loss of Chlorine: The molecular ion ([M]⁺˙) would first lose a chlorine radical to form a stable ion at m/z 192.[12]

-

Loss of HCN: A characteristic fragmentation of the benzimidazole ring is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to a fragment at m/z 166.[12][13]

-

Ring Cleavage: Further fragmentation can occur, such as the loss of the phenyl group or further cleavage of the benzimidazole core.

Experimental Protocol: ESI-HRMS Data Acquisition

This protocol describes a general method for obtaining accurate mass data via ESI-MS.

-

Sample Preparation: a. Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[14][15] b. Create a dilute working solution by taking ~10 µL of the stock and diluting it into 1 mL of an appropriate infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). The final concentration should be around 1-10 µg/mL.[14][16] c. Ensure the sample is free of non-volatile salts or buffers, which can interfere with ESI.[15]

-

Instrument Calibration: a. Calibrate the mass spectrometer across the desired mass range using a known calibration standard solution immediately before the analysis to ensure high mass accuracy.

-

Data Acquisition: a. Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500). c. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest ([M+H]⁺).

-

Data Analysis: a. Process the spectrum to identify the monoisotopic peak for the protonated molecule. b. Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula using the instrument's software. The mass error should ideally be below 5 ppm.

Conclusion

The combined spectroscopic data from NMR, IR, and HRMS provides a cohesive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. FT-IR spectroscopy verifies the presence of key functional groups, including the N-H and C=N bonds. Finally, ESI-HRMS provides definitive confirmation of the elemental formula with high accuracy. This comprehensive dataset serves as a reliable benchmark for researchers and scientists working with this important class of heterocyclic compounds.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. benchchem.com [benchchem.com]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. scispace.com [scispace.com]

- 13. journalijdr.com [journalijdr.com]

- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. uib.no [uib.no]

Biological activities of 2-(3-chlorophenyl)-1H-benzimidazole derivatives

An In-Depth Technical Guide to the Biological Activities of 2-(3-chlorophenyl)-1H-benzimidazole Derivatives

Foreword for the Researcher

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact readily with the biopolymers of living systems, leading to a vast array of pharmacological activities.[1] This guide focuses specifically on derivatives featuring a 2-(3-chlorophenyl) substitution, a modification that has shown significant promise in modulating various biological pathways. The introduction of the chloro-substituent at the meta-position of the phenyl ring critically influences the molecule's electronic properties and spatial conformation, often enhancing its binding affinity and therapeutic efficacy.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized understanding of the causality behind experimental designs and a practical guide to the methodologies used to evaluate these potent compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

Part 1: Synthesis and Characterization

The synthesis of this compound derivatives typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde or a related carboxylic acid derivative. Various catalysts and solvent systems, such as ferric chloride on alumina in DMF, can be employed to achieve good yields at ambient temperatures.[3]

A general synthetic route involves the reaction of an appropriately substituted o-phenylenediamine with 3-chlorobenzaldehyde. Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[4]

Example Synthetic Step: A common method is the Phillips condensation, which involves reacting o-phenylenediamine with 3-chlorobenzoic acid under acidic conditions, or with 3-chlorobenzaldehyde in the presence of an oxidizing agent. The resulting core structure, this compound, can then be further modified at the N1 position of the benzimidazole ring to create a library of derivatives.[5][6]

Characterization of these synthesized compounds is confirmed through standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure structural integrity and purity.[5][7]

Part 2: Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes, induction of apoptosis, and arrest of the cell cycle.[10][11]

Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[12] The benzimidazole scaffold can act as a hinge-binding motif or as a general scaffold in ATP-competitive inhibitors.[12]

-

VEGFR2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process. Several benzimidazole derivatives have been identified as potent VEGFR2 inhibitors.[13] Molecular docking studies suggest that compounds can form hydrogen bonds with key amino acid residues like Asp1046 and Cys919 in the VEGFR2 active site, similar to the binding mode of approved drugs like Sorafenib.[13]

-

EGFR/HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are tyrosine kinases that are often overexpressed in various cancers, including breast and lung cancer.[9][11] Certain benzimidazole derivatives effectively suppress both EGFR and HER2, blocking downstream signaling pathways like PI3K/Akt and MEK/Erk, which are essential for cancer cell survival and proliferation.[9][14]

The following diagram illustrates the general mechanism of how these derivatives inhibit receptor tyrosine kinases (RTKs) like VEGFR and EGFR, thereby blocking downstream signaling cascades.

Caption: Inhibition of Receptor Tyrosine Kinase signaling by benzimidazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle. Studies have shown that treatment with certain derivatives leads to an increased population of cells in the G2/M phase of the cell cycle.[10] This cell cycle arrest is often followed by the induction of apoptosis, confirmed by assays such as Annexin V/PI staining, which detects the externalization of phosphatidylserine, an early apoptotic marker.[10] The increase in late apoptotic cells in a concentration-dependent manner further confirms this pro-apoptotic activity.[10]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower IC₅₀ values indicate greater potency.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

| Benzimidazole-Oxadiazole (Compound 4r ) | A549 (Lung) | 0.3 | Cisplatin | - | [13] |

| Benzimidazole-Oxadiazole (Compound 4r ) | MCF-7 (Breast) | 0.5 | Cisplatin | - | [13] |

| Benzimidazole-Oxadiazole (Compound 4r ) | PANC-1 (Pancreatic) | 5.5 | Cisplatin | >33.3 | [13] |

| Benzimidazole-Oxadiazole (Compound 4s ) | PANC-1 (Pancreatic) | 6.7 | Cisplatin | >33.3 | [13] |

| Bromo-derivative (Compound 5 ) | DU-145 (Prostate) | 10.2 (µg/mL) | - | - | [10] |

| Bromo-derivative (Compound 5 ) | MCF-7 (Breast) | 17.8 (µg/mL) | - | - | [10] |

| 1,2-disubstituted Benzimidazole (Compound 2a ) | A549 (Lung) | 111.7 | Cisplatin | <18.75 | [7] |

Note: Data is for representative benzimidazole derivatives, highlighting the potential of the scaffold. Compound 4r is a 2-(4-substituted phenyl) derivative, demonstrating the high potency achievable with this core structure.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line.

Materials:

-

Test compound stock solution (in DMSO)

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial two-fold dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a blank control (medium only).[15]

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[15]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[15]

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC₅₀ value.[15]

Part 3: Antimicrobial Activity

The benzimidazole scaffold is a versatile pharmacophore for developing agents against a wide range of pathogenic microorganisms, including bacteria and fungi.[1][16] Their mechanism often involves the inhibition of essential microbial enzymes or biosynthetic pathways.[1] Derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria.[17]

Mechanism of Action

The antimicrobial action of benzimidazoles can be attributed to several mechanisms:

-

Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazole compounds inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[1]

-

Enzyme Inhibition: They can inhibit microbial enzymes crucial for survival, such as those involved in nucleic acid synthesis or metabolic pathways.

-

Disruption of Microtubule Formation: In some eukaryotic pathogens, benzimidazoles (like albendazole) function by inhibiting the polymerization of tubulin into microtubules, disrupting processes like cell division and motility.

Structure-activity relationship (SAR) studies have shown that the presence and position of electron-withdrawing groups, such as the chlorine atom on the phenyl ring, can significantly influence antimicrobial potency.[18][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a gold-standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][20]

Objective: To determine the MIC of a this compound derivative against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

-

Test compound stock solution (in DMSO)

-

Bacterial strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a tube of broth medium. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the compound stock solution in the broth medium directly in a 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.[15]

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[15]

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[15]

-

Determination of MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15] The results can also be read using a plate reader at 600 nm.[21]

Caption: Workflow for the Broth Microdilution Assay to determine MIC.[15]

Part 4: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is implicated in numerous chronic diseases.[22][23] Benzimidazole derivatives have demonstrated significant anti-inflammatory potential, primarily by inhibiting key inflammatory mediators and enzymes.[24][25][26]

Mechanism of Action

The anti-inflammatory effects of benzimidazole derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[24][27] They may also act by inhibiting 5-lipoxygenase (5-LOX), reducing the production of leukotrienes, or by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[24][27] The specific substitution on the benzimidazole core is crucial for activity, with certain moieties enhancing the inhibitory effect on these targets.[24]

In Vivo Models for Evaluation

The translation of in vitro findings to in vivo efficacy is a critical step in drug discovery.[28] Several animal models are used to screen for anti-inflammatory activity.

-

Carrageenan-Induced Paw Edema: This is a widely used and well-established model for acute inflammation.[22] Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, later phase is mediated by prostaglandins.[22] The ability of a test compound to reduce the paw edema (swelling) compared to a control group indicates its anti-inflammatory potential. This model is useful for screening compounds that inhibit prostaglandin synthesis.[22][29]

-

LPS-Induced Inflammation Model: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. The in vivo LPS model can be used to study systemic inflammation, as well as organ-specific inflammation like neuroinflammation and kidney inflammation.[28] This model allows for the evaluation of a drug's effect on a broad range of inflammatory mediators, including cytokines and chemokines.[28]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a this compound derivative.

Materials:

-

Wistar rats (150-200g)

-

Test compound

-

Standard drug (e.g., Indomethacin or Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% w/v Carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize animals for at least one week before the experiment.[22] Divide the rats into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the drug-treated group.

-

Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives exhibit a compelling range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects. The presence of the 3-chloro-phenyl moiety plays a critical role in modulating the pharmacological profile, often enhancing the potency and selectivity of these compounds.

Future research should focus on further optimization of this scaffold to improve drug-like properties, enhance target specificity, and reduce potential toxicity. Elucidating the precise molecular interactions through advanced structural biology and computational modeling will be key to designing next-generation derivatives with superior therapeutic indices. The multi-target potential of some of these compounds also opens up avenues for developing novel therapies for complex diseases like cancer, where hitting multiple pathways simultaneously can be beneficial.[12] The protocols and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neuroquantology.com [neuroquantology.com]

- 9. nveo.org [nveo.org]

- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. maaz.ihmc.us [maaz.ihmc.us]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 21. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - White Rose Research Online [eprints.whiterose.ac.uk]

- 22. mdpi.com [mdpi.com]

- 23. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

An In-depth Technical Guide to the Therapeutic Potential of 2-(3-chlorophenyl)-1H-benzimidazole

Version: 1.0

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1] This guide focuses on a specific derivative, 2-(3-chlorophenyl)-1H-benzimidazole, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, and delve into its promising therapeutic applications, particularly in oncology and infectious diseases. The narrative emphasizes the causality behind experimental designs and protocols, offering a robust framework for its evaluation as a potential drug candidate.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole rings, serves as a crucial pharmacophore in drug discovery.[1][2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[3] Derivatives of this scaffold have been successfully developed into drugs with diverse therapeutic uses, including anthelmintics (e.g., albendazole), proton pump inhibitors, and antihypertensives.[4][5]

The pharmacological versatility of the benzimidazole core is highly dependent on the nature and position of its substituents.[6] Substitution at the 2-position, in particular, has been a major area of research, yielding compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][7] The introduction of an aryl group, such as a chlorophenyl ring, at this position can significantly modulate the compound's electronic and steric properties, enhancing its binding affinity to biological targets and thereby augmenting its therapeutic efficacy.

This guide specifically examines this compound, a compound that has emerged as a subject of interest due to its potential bioactivities. The presence of the chlorine atom on the phenyl ring is particularly noteworthy, as halogens can influence a molecule's lipophilicity, metabolic stability, and target interactions.

Synthesis and Physicochemical Characterization

2.1. General Synthesis Pathway

The most common and efficient method for synthesizing 2-aryl-1H-benzimidazoles is the Phillips-Ladenburg condensation reaction. This involves the condensation of an o-phenylenediamine with a corresponding aromatic aldehyde or carboxylic acid.[2][6]

The synthesis of this compound typically proceeds via the reaction of o-phenylenediamine with 3-chlorobenzaldehyde. The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH) or boric acid, or conducted under reflux in a suitable solvent like ethanol.[8][9]

Rationale for Method Selection: The Phillips-Ladenburg condensation is favored for its operational simplicity, generally high yields, and the commercial availability of starting materials. The use of a catalyst like p-TsOH facilitates the cyclization and dehydration steps, increasing the reaction rate and overall efficiency.[8]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[8]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the crude solid by filtration. Wash the solid with cold water or a cold ethanol/water mixture to remove any unreacted starting materials and catalyst.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final compound as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2][8][9]

2.2. Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₃H₉ClN₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 228.68 g/mol | Influences diffusion, absorption, and distribution. |

| Appearance | Typically an off-white to pale yellow solid. | Basic quality control parameter. |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water. | Crucial for formulation, in vitro assay preparation, and bioavailability. |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic. | Affects membrane permeability, protein binding, and metabolism. |

Potential Therapeutic Applications & Mechanisms of Action

The benzimidazole scaffold is implicated in a wide array of biological activities.[2][4] For this compound and its close analogs, the most promising therapeutic areas are oncology and microbiology.

3.1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-substituted benzimidazole derivatives.[3][10][11] These compounds can exert their effects through various mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[12][13]

Potential Mechanisms of Action:

-

Inhibition of Tyrosine Kinases: Many benzimidazoles act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor angiogenesis and growth.[12][13] By blocking these kinases, the compounds can disrupt downstream signaling pathways such as PI3K/Akt and MEK/Erk, leading to reduced cell proliferation and induction of apoptosis.[3]

-

Tubulin Polymerization Inhibition: Similar to established anticancer drugs like vinca alkaloids, some benzimidazole derivatives can interfere with microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules, which arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[4]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair. Certain benzimidazole hybrids have been identified as potent inhibitors of Topoisomerase II, leading to DNA damage and cancer cell death.[12]

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) through the intrinsic or extrinsic pathways, often characterized by cell cycle arrest and an increase in the pre-G1 cell population.[10]

Diagram: General Experimental Workflow for Anticancer Evaluation

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ymerdigital.com [ymerdigital.com]

- 3. nveo.org [nveo.org]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. maaz.ihmc.us [maaz.ihmc.us]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. neuroquantology.com [neuroquantology.com]

- 12. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Mechanism of action of 2-(3-chlorophenyl)-1H-benzimidazole compounds

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-Chlorophenyl)-1H-benzimidazole Compounds

Abstract

The 2-arylbenzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. Among its numerous derivatives, compounds featuring a this compound core have emerged as potent agents, particularly in oncology research. This technical guide synthesizes current scientific understanding of their mechanism of action, providing researchers and drug development professionals with a comprehensive overview of their molecular targets and cellular effects. We will delve into the multifaceted pathways these compounds exploit to exert their antiproliferative effects, including the inhibition of critical signaling kinases, disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and cell cycle arrest. This guide also provides detailed protocols for key experimental assays used to elucidate these mechanisms, insights into structure-activity relationships, and a forward-looking perspective on the therapeutic potential of this promising class of molecules.

The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity

The benzimidazole moiety, an isostere of naturally occurring nucleotides, provides a unique structural framework that allows for interactions with a wide array of biological targets.[1] This has led to the development of numerous FDA-approved drugs for various therapeutic areas.[1] In the realm of oncology, the 2-aryl substituted benzimidazoles have garnered significant attention for their potent cytotoxic activity against a broad spectrum of cancer cell lines.[2][3] The introduction of a substituted phenyl ring at the 2-position of the benzimidazole core creates a versatile scaffold that can be fine-tuned to achieve high affinity and selectivity for specific anticancer targets.

Core Mechanisms of Antiproliferative Action

The anticancer efficacy of this compound and related compounds does not stem from a single, isolated mechanism but rather from a concerted attack on multiple, interconnected cellular processes that are fundamental to cancer cell proliferation and survival.

Inhibition of Pro-Survival Signaling Kinases

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The benzimidazole scaffold is a common feature in many kinase inhibitors.[4] Derivatives of 2-arylbenzimidazole have been identified as potent inhibitors of several key oncogenic kinases.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell proliferation. Several studies have demonstrated that 2-arylbenzimidazole derivatives can effectively inhibit EGFR, including the drug-resistant T790M mutant.[5][6][7][8]

-

BRAF Kinase: The V600E mutation in the BRAF kinase is a driver mutation in a significant percentage of melanomas and other cancers. Benzimidazole-based compounds have been specifically designed to target this mutated kinase, disrupting the downstream MAPK/ERK signaling pathway.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can interfere with angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis.[1][6]

The mechanism of inhibition is often ATP-competitive, where the benzimidazole derivative occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[4]

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Compounds that interfere with microtubule dynamics are potent antimitotic agents. Several 2-arylbenzimidazoles have been developed as tubulin polymerization inhibitors, functioning as Combretastatin A-4 (CA-4) analogs.[9] These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. The resulting disruption of the mitotic spindle leads to an arrest of the cell cycle in the M phase and subsequent induction of apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. nveo.org [nveo.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2-(3-chlorophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine nucleosides allows for facile interaction with biological macromolecules, making it a versatile template for drug design.[1] Within this extensive family, 2-(3-chlorophenyl)-1H-benzimidazole emerges as a compound of significant interest, demonstrating a spectrum of biological activities that underscore its therapeutic potential. This technical guide provides a comprehensive literature review, consolidating current research on its synthesis, spectroscopic characterization, multifaceted biological activities, and underlying mechanisms of action. We delve into detailed experimental protocols and structure-activity relationship (SAR) analyses to equip researchers with the foundational knowledge required for future investigation and development.

The Benzimidazole Core: A Privileged Scaffold

Benzimidazole, a bicyclic heteroaromatic compound formed by the fusion of benzene and imidazole rings, is a fundamental building block in numerous FDA-approved drugs and biologically active molecules.[3][4][5] Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][6][7] The versatility of the benzimidazole nucleus allows for substitutions at various positions, primarily N-1, C-2, C-5, and C-6, which significantly modulates its biological profile.[8] The 2-aryl substituted benzimidazoles, in particular, have been a major focus of research, with the nature and position of the substituent on the phenyl ring playing a critical role in determining the compound's efficacy and target specificity.[9]

Synthesis and Spectroscopic Characterization

The synthesis of 2-substituted benzimidazoles is well-established, with the most common and efficient method being the Phillips cyclocondensation.[10][11] This involves the reaction of an o-phenylenediamine with a corresponding aldehyde.

Primary Synthetic Pathway

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with 3-chlorobenzaldehyde. This reaction can be performed under various conditions, often employing a catalyst to enhance yield and reduce reaction time. Catalysts range from mineral acids to Lewis acids like FeCl3, and even green catalysts like glycine under microwave conditions have been reported for analogous syntheses.[12]

Caption: General synthesis workflow for this compound.

Spectroscopic Profile

The structural confirmation of this compound is accomplished through standard spectroscopic techniques. The data presented below is consistent with reported findings for the compound.[13]

| Spectroscopic Data | Observed Characteristics [13] |

| Appearance | Pale yellow crystals |

| IR (KBr, cm⁻¹) | 3439 (N-H stretch), 1623 (C=N stretch) |

| ¹H NMR (600 MHz, DMSO-d₆, δ ppm) | 13.05 (s, 1H, NH), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) |

| ¹³C NMR (150 MHz, DMSO-d₆, δ ppm) | 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48 |

| HRMS (ESI) | Calculated for C₁₃H₁₀ClN₂ [M+H]⁺: 229.0527, Found: 229.0523 |

Broad-Spectrum Biological Activities

Derivatives of the benzimidazole scaffold are known for their wide-ranging pharmacological effects.[14] The introduction of a 3-chlorophenyl group at the C-2 position confers a distinct profile of biological activities.

Anticancer Potential